molecular formula C17H16N2O3 B5693697 N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No. B5693697
M. Wt: 296.32 g/mol
InChI Key: ZKHUMVLKVAVPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as DPA-714, is a small molecule that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood, but it is thought to involve binding to the translocator protein (TSPO) in the mitochondria of cells. TSPO is involved in a range of cellular processes, including steroid synthesis, apoptosis, and inflammation. By binding to TSPO, N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may modulate these processes and have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory effects, N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to reduce oxidative stress, improve mitochondrial function, and modulate the immune response. These effects may have implications for a range of conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in lab experiments is its specificity for TSPO. This allows researchers to investigate the role of TSPO in cellular processes and disease states. However, one limitation of using N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are a number of future directions for research on N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. One area of interest is the potential use of N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide as a diagnostic tool for neuroinflammatory conditions. Another area of research is the development of more potent TSPO ligands that may have greater therapeutic potential. Additionally, further investigation into the mechanism of action of N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide may provide insights into the role of TSPO in cellular processes and disease states.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenylamine with ethyl 2-chloroacetate to produce N-(3,4-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with potassium phthalimide to produce N-(3,4-dimethylphenyl)-2-phthalimidoacetamide. The final step involves the reaction of N-(3,4-dimethylphenyl)-2-phthalimidoacetamide with 2-hydroxybenzoyl chloride to produce N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroinflammation, where N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been shown to have anti-inflammatory effects in the brain. This has led to investigations into the potential use of N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide as a diagnostic tool for neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-7-8-13(9-12(11)2)18-16(20)10-19-14-5-3-4-6-15(14)22-17(19)21/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHUMVLKVAVPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-Dimethyl-phenyl)-2-(2-oxo-benzooxazol-3-yl)-acetamide

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